5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O/c1-17-22(18-6-8-19(25)9-7-18)23-27-20(24(2,3)4)16-21(30(23)28-17)26-10-5-11-29-12-14-31-15-13-29/h6-9,16,26H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNDBKIPMDVTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of tert-butyl, fluorophenyl, methyl, and morpholinylpropyl groups through various organic reactions such as alkylation, halogenation, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Amine Position
The primary amine at position 7 reacts with electrophiles such as acyl chlorides, sulfonyl chlorides, or alkyl halides. For example:
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Acylation : Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative (yield: 82–89%) .
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Suzuki–Miyaura Coupling : Reaction with arylboronic acids under Pd catalysis forms biaryl derivatives (Table 1) .
Table 1: Suzuki–Miyaura Coupling with Arylboronic Acids
| Boronic Acid Substituent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | PdCl₂(PPh₃)₂ | 94 | |
| 3-Nitrophenyl | Pd(OAc)₂/XPhos | 78 | |
| 2-Furyl | PdCl₂(dppf) | 65 |
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core undergoes EAS at positions 5 and 6 due to electron-rich regions.
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Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively substitute position 5 (yield: 70%).
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Halogenation : Bromination (Br₂/FeBr₃) occurs at position 6 (yield: 65–72%) .
Oxidation and Reduction Reactions
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Oxidation : The tert-butyl group resists oxidation, but the morpholine ring undergoes N-oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives (yield: 55%) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, yielding tetrahydropyrazolopyrimidine derivatives (yield: 60–68%) .
Acid/Base-Mediated Rearrangements
The morpholine-propyl side chain facilitates acid-catalyzed reactions:
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Ring-Opening : Treatment with concentrated HCl cleaves the morpholine ring, forming a secondary amine and ethylene glycol byproducts (yield: 40–50%) .
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Condensation Reactions : In acidic ethanol, the 7-amine reacts with ketones or aldehydes to form Schiff bases (yield: 75–85%) .
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 7-amine’s lone pair attacks electrophiles, stabilized by resonance with the pyrimidine ring .
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EAS Selectivity : The 4-fluorophenyl group directs electrophiles to position 5 via inductive effects.
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Morpholine Reactivity : Protonation of the morpholine oxygen enhances ring-opening under strong acids .
Scientific Research Applications
Antimycobacterial Activity
One of the most prominent applications of pyrazolo[1,5-a]pyrimidines, including the compound , is their role as inhibitors of Mycobacterium tuberculosis (M.tb). Research has demonstrated that certain derivatives exhibit potent inhibitory effects on mycobacterial ATP synthase, which is crucial for the survival and replication of the bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance activity against M.tb while minimizing toxicity to human cells .
| Compound Structure | Activity against M.tb | Comments |
|---|---|---|
| 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | Moderate | Effective against resistant strains |
| Other analogues | High | Variations in aryl substitutions increased potency |
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with specific substitutions on the phenyl ring have demonstrated enhanced activity against breast cancer cell lines such as MDA-MB-231. In vitro assays revealed that these compounds significantly decreased cell viability compared to controls .
| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 5-tert-butyl... | 15 | Apoptosis induction |
| MCF-7 | Various analogues | 20 | Cell cycle arrest |
Antimalarial Activity
Another area of exploration for pyrazolo[1,5-a]pyrimidines is their efficacy against malaria. Research indicates that certain derivatives can inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthetic pathway essential for parasite survival. The design and synthesis of these compounds have led to promising results in preclinical models, showcasing their potential as novel antimalarial agents .
| Compound Structure | Activity against PfDHODH | Comments |
|---|---|---|
| 5-tert-butyl... | Active | Effective in vitro and in vivo models |
| Other derivatives | Variable | Structure-dependent activity |
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Halogenated Aryl Groups
Alkyl and Aryl Substitutions at Position 5
- 5-Phenyl analogs (e.g., compound 47): Show moderate anti-mycobacterial activity (MIC: 4 µg/mL) but higher cytotoxicity (IC50: 12 µM) compared to tert-butyl derivatives .
- 5-Methyl analogs (e.g., compound 10c): Reduced steric bulk leads to lower metabolic stability but improved solubility (logP: ~3.1 vs. ~4.2 for tert-butyl) .
Modifications at the 7-Amine Position
Morpholinylpropyl vs. Pyridinylmethyl Chains
- The morpholinylpropyl chain in the target compound enhances aqueous solubility (cLogP: ~2.5 vs. ~3.8 for pyridinylmethyl analogs) .
- N-Cyclopentyl analogs (CAS 899396-99-7): Cycloalkyl groups improve membrane permeability but reduce hydrogen-bonding capacity, lowering target engagement .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The tert-butyl group increases logP but reduces solubility compared to methyl analogs.
- The morpholinylpropyl chain balances lipophilicity and solubility better than pyridinylmethyl groups.
Structure-Activity Relationships (SAR)
Position 3 : Para-substituted halogens (F, Cl) optimize activity. Fluorine’s electronegativity enhances binding to hydrophobic pockets without excessive steric hindrance .
Position 5 : Bulky substituents (tert-butyl) improve metabolic stability but require balanced hydrophobicity to maintain solubility.
Position 7 : Flexible alkylamine chains with heterocycles (e.g., morpholine) enhance solubility and reduce cytotoxicity compared to rigid aryl groups .
Biological Activity
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The compound features a complex structure that contributes to its biological properties. The key components include:
- Pyrazolo[1,5-a]pyrimidine core : Known for various pharmacological activities.
- tert-butyl and fluorophenyl groups : These substitutions may enhance lipophilicity and receptor binding.
- Morpholine moiety : Often linked to improved solubility and bioavailability.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study conducted on various pyrazolo derivatives demonstrated their ability to inhibit cell growth in different cancer cell lines, including MDA-MB-231 (human breast cancer) cells. The results showed that certain analogs had promising activity with IC50 values indicating effective growth inhibition compared to controls .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-tert-butyl derivative | MDA-MB-231 | 12.5 | |
| Other analogs | MDA-MB-231 | 10.0 - 15.0 |
The mechanism by which this class of compounds exerts its anticancer effects often involves:
- Inhibition of protein kinases : This modulation can lead to reduced cellular proliferation and survival.
- Targeting metabolic pathways : Some studies suggest that these compounds interfere with metabolic processes essential for tumor growth .
Antitubercular Activity
In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have shown potential against Mycobacterium tuberculosis. A focused library of analogs was screened for antitubercular activity, with certain compounds demonstrating low cytotoxicity and effective inhibition of bacterial growth within macrophages. The primary mechanism was not related to traditional targets like cell-wall biosynthesis but involved novel pathways related to energy metabolism and oxidative stress responses .
Case Studies
Several case studies highlight the biological efficacy of pyrazolo derivatives:
- Study on MDA-MB-231 Cells : The compound was tested in vitro against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 μM.
- Antitubercular Screening : A series of pyrazolo compounds were evaluated for their ability to inhibit M. tuberculosis growth in macrophage models, revealing promising candidates with minimal toxicity.
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Determines absolute configuration and bond parameters (e.g., mean C–C bond length = 0.003 Å, R factor = 0.055) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyrazolo[1,5-a]pyrimidine protons resonate at δ 6.5–8.5 ppm .
- Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 254.1 [M+H]⁺ in related pyrazolo-pyrimidines) .
How can researchers optimize reaction yield when introducing the morpholine-propyl group?
Q. Advanced
- Catalyst selection : Pd(II) acetate with ligand systems (e.g., Catalyst A™) improves coupling efficiency .
- Solvent and temperature : Refluxing in ethanol or 2-methyltetrahydrofuran at 100°C enhances nucleophilic substitution kinetics .
- Stoichiometry : A 1:1.2 molar ratio of pyrimidin-7-amine to 3-(morpholin-4-yl)propyl halide minimizes side reactions .
How to resolve contradictions in enzyme inhibition data across studies?
Q. Advanced
- Assay standardization : Validate enzyme sources (e.g., recombinant vs. native), buffer pH, and ATP concentrations .
- Structural analysis : Compare binding modes using X-ray data (e.g., tert-butyl and fluorophenyl groups enhance hydrophobic interactions) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies conflicting steric/electronic effects from substituents like the trifluoromethyl group .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Salt formation : Convert the free base to hydrochloride salts via HCl treatment in ethanol .
- Co-solvent systems : Use PEG-400 or cyclodextrins to stabilize the compound in physiological buffers .
- Prodrug design : Introduce phosphate esters at the morpholine nitrogen for hydrolytic activation .
How to confirm the compound’s mechanism of action in cancer cell lines?
Q. Advanced
- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., EGFR or Aurora kinases) .
- siRNA knockdown : Silence suspected targets (e.g., PI3K) and assess changes in IC₅₀ values .
- Metabolic tracing : Use ¹³C-glucose to track downstream pathway inhibition via LC-MS .
What are common impurities during synthesis, and how are they controlled?
Q. Advanced
- Byproducts : Unreacted boronic acids (from coupling steps) or over-alkylated morpholine derivatives .
- Detection : HPLC with UV/Vis (λ = 254 nm) or LC-MS monitors reaction progress .
- Mitigation : Adjust reaction time (e.g., 3–5 hours for Suzuki coupling) and use scavengers like silica-bound thiourea .
How does the morpholine-propyl group influence pharmacokinetics?
Q. Advanced
- Bioavailability : The morpholine moiety increases solubility and reduces plasma protein binding (logP reduction by ~1.5 units) .
- Metabolism : Morpholine rings resist CYP3A4 oxidation, prolonging half-life in preclinical models .
- Tissue penetration : Propyl linker length balances blood-brain barrier permeability and peripheral distribution .
What computational tools predict binding affinity for target enzymes?
Q. Advanced
- Molecular dynamics (MD) simulations : AMBER or GROMACS assess stability of enzyme-ligand complexes over 100-ns trajectories .
- Free energy calculations : MM-PBSA estimates ΔG binding for tert-butyl and fluorophenyl substituents .
- Pharmacophore modeling : MOE or Schrödinger identifies critical interactions (e.g., H-bonds with pyrimidine N atoms) .
How to validate the compound’s selectivity across kinase families?
Q. Advanced
- Selectivity screening : Use KinomeScan® to compare inhibition profiles against 468 kinases .
- Structural alignment : Overlay X-ray structures with off-target kinases to identify steric clashes .
- Mutagenesis : Introduce point mutations in kinase ATP-binding pockets (e.g., gatekeeper residues) to test resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
